molecular formula C18H15FN2O2 B2973522 N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953177-33-8

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2973522
CAS No.: 953177-33-8
M. Wt: 310.328
InChI Key: JNBIFQUFVNRLJJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that belongs to the class of oxazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring or benzyl group.

    Substitution: Substituted derivatives at the benzyl or oxazole moieties.

Scientific Research Applications

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-benzyl-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this derivative potentially more effective than its analogs .

Properties

IUPAC Name

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-10-16(21-23-17)11-18(22)20-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIFQUFVNRLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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